molecular formula C9H11BrFNO2S B8445917 2-(bromomethyl)-5-fluoro-N,N-dimethylbenzenesulfonamide

2-(bromomethyl)-5-fluoro-N,N-dimethylbenzenesulfonamide

Cat. No.: B8445917
M. Wt: 296.16 g/mol
InChI Key: GPEQJCSWZJLTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(bromomethyl)-5-fluoro-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H11BrFNO2S and its molecular weight is 296.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11BrFNO2S

Molecular Weight

296.16 g/mol

IUPAC Name

2-(bromomethyl)-5-fluoro-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C9H11BrFNO2S/c1-12(2)15(13,14)9-5-8(11)4-3-7(9)6-10/h3-5H,6H2,1-2H3

InChI Key

GPEQJCSWZJLTLQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)F)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under nitrogen, a mixture of intermediate 45, 5-fluoro-2,N,N-trimethyl-benzenesulfonamide, (435 mg, 2.0 mmol) and N-bromosuccinimide (391 mg, 2.2 mmol) in CCl4 (20 mL) was stirred at 80–90° C. for 5 min. To this mixture was added 2,2′-azobisisobutyronitrile (AIBN, 100 mg) and stirring continued at 80–90° C. for 30 min. After cooling, the insoluble precipitates were filtered and the filtrate concentrated and purified by column chromatography (SiO2, CH2Cl2) to provide 440 mg (Yield 74%) of the title compound; 1H NMR (500 MHz, CDCl3) δ ppm: 2.87 (6H, s) 4.86 (2H, s) 7.28 (1H, dd, J=8.55, 2.75 Hz) 7.61–7.65 (2H, m); LC/MC m/z 296/298 (M+H).
[Compound]
Name
intermediate 45
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
435 mg
Type
reactant
Reaction Step One
Quantity
391 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Yield
74%

Synthesis routes and methods II

Procedure details

A mixture of 5-fluoro-N,N,2-trimethylbenzenesulfonamide (5.20 g, 24.0 mmol) and N-bromosuccinimide (4.69 g, 26.4 mmol) in dry CCl4 (100 mL) was refluxed overnight under nitrogen. Cooled the reaction and filtered off the succinimide salts by vacuum filtration, washing with CCl4. The concentrated filtrate was dissolved in a minimal amount of ethyl acetate and purified on an Isco column (110 g silica) running a 0 to 20% EtOAc/Hexane gradient over 40 minutes. The collected fractions were concentrated in vacuo to afford the desired material as a yellow oil in a ratio of 3.5:1 with the starting material.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
4.69 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Under nitrogen, a mixture of 5-fluoro-2,N,N-trimethyl-benzenesulfonamide (435 mg, 2.0 mmol) and N-bromosuccinimide (391 mg, 2.2 mmol) in CCl4 (20 mL) was stirred at 80-90° C. for 5 min. To this mixture was added 2,2′-azobisisobutyronitrile (AIBN, 100 mg) and stirring continued at 80-90° C. for 30 min. After cooling, the insoluble precipitates were filtered and the filtrate concentrated and purified by column chromatography (SiO2, CH2Cl2) to provide 440 mg (Yield 74%) of the title compound; 1H NMR (500 MHz, CDCl3) δ ppm: 2.87 (6H, s) 4.86 (2H, s) 7.28 (1H, dd, J=8.55, 2.75 Hz) 7.61-7.65 (2H, m); LC/MC m/z 296/298 (M+H).
Quantity
435 mg
Type
reactant
Reaction Step One
Quantity
391 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Yield
74%

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